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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis
of JBIR-22, a potent inhibitor of protein-protein interactions. The synthesis is notable for its
stereoselective construction of a unique 4,4-disubstituted glutamic acid moiety, a key structural
feature of this class of natural products.[1][2][3] The protocols described herein are based on
the successful total syntheses reported by Westwood and colleagues, offering a roadmap for
the laboratory-scale production of JBIR-22 and its analogs for further biological and
pharmacological evaluation.

Introduction

JBIR-22 is a tetramic acid-containing natural product that has garnered significant interest due
to its unique biological activity. It has been identified as the first in its class to function as a
protein-protein interaction (PPI) inhibitor.[1][3] Specifically, JBIR-22 disrupts the
homodimerization of the proteasome assembly chaperone 3 (PAC3), a critical process in the
formation of the proteasome.[1] Given the clinical success of proteasome inhibitors in oncology,
targeting the assembly of this complex represents a promising therapeutic strategy.[1] The total
synthesis of JBIR-22 not only provides access to this valuable molecule but also allows for the
synthesis of stereoisomers to definitively assign the relative and absolute stereochemistry of
the natural product.[1][3]

The core synthetic challenge lies in the construction of the sterically congested and
stereochemically rich 4,4-disubstituted glutamic acid fragment.[1][2][3] This guide details a
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convergent synthetic strategy that addresses this challenge, culminating in the formation of the
tetramic acid core and the final JBIR-22 molecule.

Retrosynthetic Analysis

The synthetic approach hinges on a convergent strategy where the molecule is disconnected
into two key fragments: a masked 4,4-disubstituted glutamic acid derivative and a -
ketothioester containing the decalin moiety.[1] The tetramic acid core is planned to be
constructed at a late stage via a Lacey—Dieckmann condensation.[1]
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Caption: Retrosynthetic analysis of JBIR-22.
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Experimental Protocols

The following protocols are for the key transformations in the synthesis of JBIR-22.

Synthesis of the Masked 4,4-Disubstituted Glutamic
Acid (Fragment 12)

This multi-step sequence begins with the condensation of (RS)-tert-butanesulfinamide with
ethyl pyruvate to establish the initial stereocenter.

Step 1: Condensation of (RS)-tert-butanesulfinamide with ethyl pyruvate

To a solution of (RS)-tert-butanesulfinamide and ethyl pyruvate, add Ti(OEt)4.

Stir the reaction at room temperature.

Monitor the reaction by TLC until completion.

Purify the product by column chromatography to yield the corresponding N-sulfinyl imine.

Note: Optimization of this step is crucial to maximize the yield of the desired imine and
minimize the formation of a lactone byproduct.[1]

Step 2: Diastereoselective Aldol Reaction and Subsequent Reduction

Treat the N-sulfinyl imine with a suitable enolate at low temperature.
» Following the aldol addition, perform a diastereoselective reduction of the imine.

e The reaction is then subjected to acidic conditions to facilitate cleavage of the N-sulfinyl
group and lactonization.

 Purify the resulting masked 4-hydroxy-4-isopropyl glutamic acid (Fragment 12) by column
chromatography.

Synthesis of the B-Ketothioester (Fragment 17)

The decalin-containing fragment is prepared through an intramolecular Diels-Alder reaction.
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Step 1: Intramolecular Diels-Alder Cycloaddition
e Synthesize the linear triene precursor.

o Employ an organocatalyst to promote an enantioselective intramolecular Diels-Alder
reaction.

e The resulting cycloadduct contains the core decalin structure with the desired
stereochemistry.

 Purify the product by column chromatography.
Step 2: Elaboration to the 3-Ketothioester

o Perform a series of functional group manipulations on the cycloadduct, including an
oxidation, to install the [3-ketone.

o Couple the resulting carboxylic acid with a thiol to generate the [3-ketothioester (Fragment
17).

Assembly of JBIR-22

Step 1: Coupling of Fragment 12 and Fragment 17

To a solution of the masked glutamic acid derivative (Fragment 12) and the [3-ketothioester
(Fragment 17) in THF, add silver trifluoroacetate and triethylamine at 0 °C.[1]

Allow the reaction to warm to room temperature and stir for 2 hours.[1]

Quench the reaction and extract the product.

Purify the coupled product by column chromatography.
Step 2: Lacey-Dieckmann Condensation and Hydrolysis

e Treat the coupled product with t-BuOK in THF at O °C, then allow it to warm to room
temperature to induce the Lacey-Dieckmann condensation.[1]
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e Following cyclization, add agueous NaOH and heat the reaction mixture in a microwave

reactor at 110 °C for 20 minutes to hydrolyze the ester.[1]

 Acidify the reaction mixture and extract the final product, JBIR-22.

o Purify by reverse-phase chromatography.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of a diastereomer

of JBIR-22.

Step

Product

Yield (%)

Coupling of Fragment 12 and

Fragment 17a

Compound 25a

89

Lacey-Dieckmann
Condensation and Hydrolysis
of 25a

JBIR-22 diastereomer 2a

71

Coupling of Fragment 12 and
Fragment 17b

Compound 25b

84

Lacey-Dieckmann
Condensation and Hydrolysis
of 25b

JBIR-22 diastereomer 2b

74

Overall Yield (from
cyclohexene, 10 steps, longest

linear route)

JBIR-22 diastereomer 2a

10.1

Overall Yield (from
cyclohexene, 10 steps, longest

linear route)

JBIR-22 diastereomer 2b

11.3

Data obtained from Healy et al., Angew. Chem. Int. Ed. 2015, 54, 4046-4050.[1]

Mechanism of Action
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JBIR-22 acts by inhibiting the homodimerization of the proteasome assembly chaperone PAC3.
This disruption prevents the proper assembly of the 20S proteasome, a key cellular machinery
for protein degradation.

Normal Proteasome Assembly Inhibition by JBIR-22

PAC3 Monomer

PAC3 Monomer

JBIR-22
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;
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Caption: JBIR-22 inhibits proteasome assembly.

Conclusion

The total synthesis of JBIR-22 has been successfully achieved through a convergent and
stereoselective route. The protocols outlined in this document provide a foundation for the
synthesis of this important biological probe and its analogs. The ability to access synthetic
JBIR-22 will facilitate further investigation into its mechanism of action and its potential as a
therapeutic agent targeting protein-protein interactions in the proteasome pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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